2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a dimethyl group and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized by reacting 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with appropriate reagents under controlled conditions.
Introduction of the Fluorophenylacetamide Moiety: The fluorophenylacetamide group is introduced through a nucleophilic substitution reaction involving 4-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18FNO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FNO3/c1-18(2)10-12-4-3-5-15(17(12)23-18)22-11-16(21)20-14-8-6-13(19)7-9-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
AXZDXVVCWDUJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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